molecular formula C16H20ClN3O B1424929 7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride CAS No. 1228182-68-0

7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride

Cat. No.: B1424929
CAS No.: 1228182-68-0
M. Wt: 305.8 g/mol
InChI Key: VCJVMCUCTLFIGD-UHFFFAOYSA-N
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Description

7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride (CAS 1228182-68-0) is a chemical reagent with a molecular weight of 305.81 g/mol and a melting point of 267-268°C, supplied with a purity of 95% . This compound is primarily utilized in the field of medicinal chemistry due to its potential pharmacological properties. It has been investigated for its role as a serotonin receptor modulator, making it a candidate for the development of therapeutics targeting central nervous system disorders . Its application extends to research focused on anxiety, depression, and other mood-related conditions, where modulation of serotonin pathways is crucial . Furthermore, related pyrrolo[1,2-a]quinoxaline-based derivatives have been identified in recent research as potent and selective Sirt6 activators, showing promise in suppressing SARS-CoV-2 infection and LPS-induced inflammation, as well as inhibiting cancer cell colony formation . Other studies on similar quinoxaline derivatives highlight their potential as tyrosine kinase inhibitors with in vivo anti-tumor efficacy and their evaluation for antituberculosis and anticancer activities . The structural features of this scaffold make it a valuable building block for designing novel compounds with improved efficacy and selectivity in drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O.ClH/c1-20-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15;/h2-5,10-11,17-18H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJVMCUCTLFIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C16H19ClN3O
  • Molecular Weight : 340.24756 g/mol
  • CAS Number : 1251950-63-6
  • Purity : >95% .

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antitumor Activity

Research indicates that this compound may exhibit significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound effectively reduced cell viability in human tumor xenografts .

The proposed mechanism of action involves the inhibition of specific kinases associated with tumor growth and survival. The compound's structure suggests it may interact with targets involved in cellular signaling pathways crucial for cancer progression .

Neuroprotective Effects

Additionally, there is emerging evidence suggesting neuroprotective effects of this compound. Preclinical studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorInhibition of cancer cell proliferation
NeuroprotectionProtection against oxidative stress

Case Studies

  • Antitumor Efficacy in Xenograft Models :
    • A study utilized mouse models to evaluate the antitumor efficacy of this compound. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential for clinical applications in oncology .
  • Neuroprotection in Animal Models :
    • Another investigation focused on the neuroprotective properties of the compound in rodent models of neurodegeneration. The findings revealed that treatment with the compound led to improved cognitive function and reduced neuronal loss .

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with this compound:

1. Anticancer Activity:
Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, spiro-pyrroloquinoxalines have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

2. Antidepressant Effects:
Preliminary research suggests that the compound may possess antidepressant-like properties. Animal models have indicated that it could enhance serotonergic neurotransmission, which is crucial for mood regulation.

3. Neuroprotective Properties:
The neuroprotective potential of spiro-pyrroloquinoxalines has been explored in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells.

Therapeutic Potential

Given its biological activities, 7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride holds promise in the following therapeutic areas:

  • Cancer Therapy: Further exploration into its mechanisms of action could lead to the development of novel anticancer agents.
  • Psychiatric Disorders: The antidepressant-like effects warrant further investigation for potential use in treating depression and anxiety disorders.
  • Neurology: Its neuroprotective effects may be beneficial in developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of spiro-pyrroloquinoxaline derivatives for their anticancer properties. The results indicated that certain derivatives exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7), leading to significant apoptosis induction.

Case Study 2: Neuroprotection

In a preclinical study reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of spiro-pyrroloquinoxalines in a mouse model of oxidative stress-induced neuronal damage. The findings suggested that treatment with these compounds reduced neuronal death and improved cognitive function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of the target compound and analogs:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Purity/Solubility Key Spectral Data (IR/NMR/MS)
7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] HCl 7-OCH₃, spiro-piperidine, HCl salt 340.25 Not reported Not specified Not provided
8'-Chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] HCl 7-OCH₃, 8-Cl, spiro-piperidine, HCl salt 340.25 Not reported Out of stock Not provided
4-(4-Methoxybenzyl)pyrrolo[1,2-a]quinoxaline (6f) 4-(4-MeO-benzyl) 327.39 169–172 Crystalline solid IR: 3125, 1607 cm⁻¹; ¹H NMR: δ 2.33, 3.73
Pyrrolo[1,2-a]quinoxaline, 4,5-dihydro-4-(3-pyridinyl)- 4-(3-pyridinyl), 4,5-dihydro 247.29 Not reported 99.06% purity (LCMS) ¹H NMR/LCMS consistent
JG1679 (Anti-leukemic derivative) 3,4,5-trimethoxyphenylprop-2-en-1-one substituent Not provided Not reported Single E-isomer FTIR, ¹H/¹³C-NMR, X-ray
N-(1,4-Benzodioxin-6-yl)-7'-fluoro-spiro[piperidine-4,4'-pyrroloquinoxaline] 7'-F, carboxamide side chain 424.47 Not reported Lead compound (ChemDiv) Not provided

Key Observations :

  • Chlorine vs. Methoxy Substituents : The 8'-chloro analog () shares the same molecular weight as the target compound but differs in substituent position, which may alter electronic properties and binding affinity .
  • Spiro vs. Non-Spiro Derivatives: Non-spiro derivatives like 6f () lack the piperidine ring, reducing molecular weight and complexity. Their melting points (~169–172°C) suggest higher crystallinity compared to spiro analogs .
  • Bioactive Derivatives: JG1679 () demonstrates the impact of a conjugated enone side chain on anti-leukemic activity, though its spiro architecture differs from the target compound .

Preparation Methods

Cyclocondensation Approach

  • Starting Materials : Typically, 1-(2-aminophenyl)pyrrole or its methoxy-substituted analogs are reacted with 1-methyl-4-piperidone or substituted piperidones.
  • Reaction Conditions : The reaction is carried out in absolute ethanol with catalytic amounts of glacial acetic acid to promote cyclization.
  • Procedure : The mixture is refluxed for extended periods (10–36 hours depending on substituents) to ensure complete cyclization forming the dihydrospiro compound.
  • Isolation : After solvent removal, the residue is dissolved in water, basified to precipitate the free base, and then converted to the hydrochloride salt by treatment with ethereal hydrogen chloride.
  • Purification : The hydrochloride salt is recrystallized from ethanol to obtain pure crystals with melting points typically above 290°C, indicating high purity.

Hydrogenation and Salt Formation

  • In some cases, hydrogenation over palladium on carbon (Pd/C) is employed to reduce nitro precursors to amino derivatives before cyclization.
  • Post-cyclization, hydrogenation may also be used to saturate unsaturated bonds if required.
  • The hydrochloride salt form is favored for enhanced aqueous solubility and stability, prepared by adding concentrated hydrochloric acid to the free base in ethanol followed by recrystallization.

Optimization Parameters

  • Catalysts : Glacial acetic acid is commonly used; trifluoroacetic acid (TFA) has also been reported to improve yields and reaction rates.
  • Temperature : Reflux temperatures (~78°C for ethanol) are standard, with some protocols operating at slightly elevated temperatures (up to 90°C) for challenging substrates.
  • Reaction Time : Varies from 10 to 36 hours depending on substituent effects and desired conversion.
  • Purity Monitoring : TLC and LC-MS are used to monitor reaction progress and purity, with reported purities exceeding 95%.

Comparative Data Table of Preparation Methods

Method Precursors Catalyst/Conditions Reaction Time Yield/Purity Reference/Notes
Cyclocondensation 1-(2-aminophenyl)pyrrole + 1-methyl-4-piperidone Glacial acetic acid, reflux in ethanol 10–36 hours High purity (>95%), yield ~70–85% Patents and literature
Hydrogenation + Cyclization Nitro-substituted pyrrole + Pd/C hydrogenation Pd/C, ethanol, H2 atmosphere 12–48 hours High purity, crystalline hydrochloride salt Patent examples
Multi-step alkylation Quinoxaline derivatives + piperidine derivatives Triethylamine, reflux Variable Yields 85–90% Literature reports

Analytical Techniques for Confirmation

Research Findings and Notes

  • The hydrochloride salt form enhances aqueous solubility, facilitating biological testing and formulation.
  • The presence of the 7-methoxy substituent influences electronic properties and may affect reaction kinetics and product stability.
  • Reflux in ethanol with acetic acid is a robust and reproducible method for preparing this compound with high purity.
  • Hydrogenation steps are critical when starting from nitro precursors, ensuring complete conversion to amino intermediates necessary for cyclization.
  • Purification by recrystallization from ethanol is effective for obtaining analytically pure hydrochloride salts.

This synthesis approach is well-documented in patent literature and research articles, indicating its reliability and reproducibility for preparing this compound with high purity suitable for pharmacological research.

Q & A

Q. What are the recommended synthetic strategies for 7-Methoxy-4,5-dihydrospiro[pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with spirocyclic precursors. For example:

  • Key Steps :
    • Use (4-methoxyphenyl)hydrazine hydrochloride with a piperidine-derived aldehyde under acidic conditions (e.g., trifluoroacetic acid) to form the spirocyclic core .
    • Purify intermediates via chromatography or recrystallization (e.g., reports 99.06% purity via LCMS).
  • Optimization Tips :
    • Vary catalysts (TFA vs. HCl) and reaction times (e.g., 12–24 hours at 35°C) .
    • Monitor progress via TLC or LCMS to minimize side products .

Q. Table 1: Comparison of Synthetic Approaches

MethodPrecursorsCatalyst/ConditionsYield/PuritySource
CyclocondensationHydrazine + aldehydeTFA, 35°C, 12 h~70% (estimated)
Multi-step alkylationQuinoxaline + piperidine derivativeTEA, reflux85–90%

Q. What analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Validate proton environments and carbon骨架 (e.g., confirms structure via 1H NMR) .
  • LCMS : Assess purity (e.g., 99.06% in ) and molecular weight .
  • Elemental Analysis : Cross-check empirical formulas (e.g., reports C, H, N within 0.3% of theoretical values) .

II. Advanced Research Questions

Q. How should researchers resolve contradictions between theoretical molecular weights and observed mass spectrometry data?

Methodological Answer:

  • Isotopic Patterns : Chlorine-containing compounds (e.g., ’s 6g) exhibit distinct isotopic clusters (3:1 for ³⁵Cl/³⁷Cl). Use high-resolution MS (HRMS) to distinguish molecular ions from adducts .
  • Cross-Validation : Compare with NMR integration ratios and elemental analysis (e.g., ’s compound 6g: C 71.33% found vs. 71.53% calculated) .

Q. What methodological considerations are critical for pharmacological assays targeting this compound?

Methodological Answer:

  • Solubility : Use DMSO/saline mixtures (≤0.1% DMSO to avoid cytotoxicity) .
  • Stability : Store at 2–8°C (per ) and avoid repeated freeze-thaw cycles .
  • Receptor Binding : Reference protocols for similar compounds (e.g., ’s dopamine receptor assays using [³H]quinpirole) .

Q. Table 2: Pharmacological Assay Design Checklist

ParameterRecommendationSource
SolubilityDMSO/saline (v/v 1:9)
Storage2–8°C, desiccated
Binding SpecificityInclude (±)-sulpiride as antagonist

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural elucidation?

Methodological Answer:

  • Dynamic Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. For spirocyclic compounds, compare NOESY/ROESY data with crystallographic angles .
  • Case Study : ’s compound 6g showed agreement between NMR (δH 2.33 ppm for CH3) and X-ray bond lengths (±0.01 Å) .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Catalyst Screening : Use chiral auxiliaries (e.g., ’s TFA) or asymmetric catalysis .
  • Process Controls : Optimize reaction scale (e.g., ’s industrial protocols for piperidine derivatives) .

III. Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and readouts (e.g., cAMP vs. calcium flux).
  • Meta-Analysis : Compare EC50 values from multiple sources (e.g., ’s receptor affinity studies) .

Q. Why do similar synthetic routes produce varying yields?

Methodological Answer:

  • Side Reactions : Trace moisture or oxygen can degrade intermediates. Use inert atmospheres (N2/Ar) .
  • Purification : ’s LCMS-guided purification reduces impurities vs. traditional recrystallization .

IV. Stability and Storage

Q. What degradation pathways are most relevant for long-term storage?

Methodological Answer:

  • Hydrolysis : Susceptible to moisture due to the piperidine moiety. Store desiccated at 2–8°C .
  • Oxidation : Use antioxidants (e.g., BHT) for solutions .

Q. How to validate compound stability under assay conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40°C), light (UV), and pH extremes (2–12). Monitor via LCMS .
  • Kinetic Studies : Calculate half-life in buffer (e.g., ’s stability data for sulfonylpiperidines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride
Reactant of Route 2
7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride

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